molecular formula C9H18N2O2 B137553 ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- CAS No. 141652-71-3

ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-

Cat. No.: B137553
CAS No.: 141652-71-3
M. Wt: 186.25 g/mol
InChI Key: JHGJZJGWJBZWHD-UHFFFAOYSA-N
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Description

ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- typically involves the reaction of 4-hydroxymethyl-1-methylpiperidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Hydroxymethyl-1-methylpiperidine+Acetic AnhydrideACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-+Acetic Acid\text{4-Hydroxymethyl-1-methylpiperidine} + \text{Acetic Anhydride} \rightarrow \text{ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-} + \text{Acetic Acid} 4-Hydroxymethyl-1-methylpiperidine+Acetic Anhydride→ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-+Acetic Acid

Industrial Production Methods

Industrial production methods for ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetamido group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Formation of 4-acetamido-4-carboxy-1-methylpiperidine.

    Reduction: Formation of 4-amino-4-hydroxymethyl-1-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethyl-1-methylpiperidine: Lacks the acetamido group, making it less versatile in certain reactions.

    4-Acetamido-1-methylpiperidine:

    4-Acetamido-4-hydroxymethylpiperidine: Lacks the methyl group, which can influence its chemical properties and interactions.

Uniqueness

ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]- is unique due to the presence of both the acetamido and hydroxymethyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in chemical synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

141652-71-3

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]acetamide

InChI

InChI=1S/C9H18N2O2/c1-8(13)10-9(7-12)3-5-11(2)6-4-9/h12H,3-7H2,1-2H3,(H,10,13)

InChI Key

JHGJZJGWJBZWHD-UHFFFAOYSA-N

SMILES

CC(=O)NC1(CCN(CC1)C)CO

Canonical SMILES

CC(=O)NC1(CCN(CC1)C)CO

Synonyms

Acetamide, N-[4-(hydroxymethyl)-1-methyl-4-piperidinyl]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-amino-4-hydroxymethyl-1-methylpiperidine (2.95 g, 0.02 mole), potassium carbonate (6.5 g, 0.047 mole) and acetic anhydride (8.5 g, 0.08 mole) in methanol were mixed at room temperature for two hours. Sodium hydroxide was added for neutralization and the solution extracted with chloroform. After evaporation the white solid obtained was crystallized with warm acetone affording 4-acetamido-4-hydroxymethyl-1-methylpiperidine (1.67 g, 0.009 mole, 45% yield).
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6.5 g
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8.5 g
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